![molecular formula C8H10O4 B14261341 [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate CAS No. 188688-75-7](/img/structure/B14261341.png)
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is an organic compound with a unique structure that includes a furan ring, a formyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the formylated furan with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: [(2S)-4-carboxy-2,3-dihydrofuran-2-yl]methyl acetate.
Reduction: [(2S)-4-hydroxymethyl-2,3-dihydrofuran-2-yl]methyl acetate.
Substitution: [(2S)-4-amino-2,3-dihydrofuran-2-yl]methyl acetate.
科学的研究の応用
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of fragrances and flavoring agents.
作用機序
The mechanism of action of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in various biochemical reactions.
類似化合物との比較
Similar Compounds
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a formyl group and an acetate ester allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
188688-75-7 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(10)11-5-8-2-7(3-9)4-12-8/h3-4,8H,2,5H2,1H3/t8-/m0/s1 |
InChIキー |
YOYCYHCQYPBPAS-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1CC(=CO1)C=O |
正規SMILES |
CC(=O)OCC1CC(=CO1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

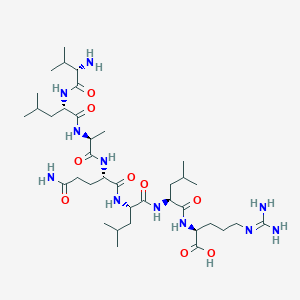
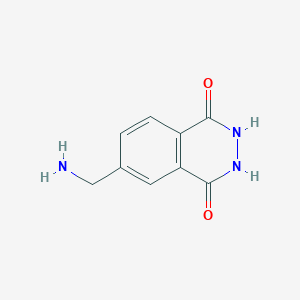
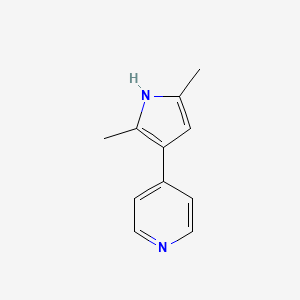
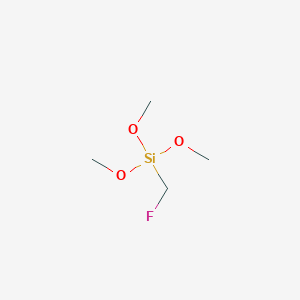
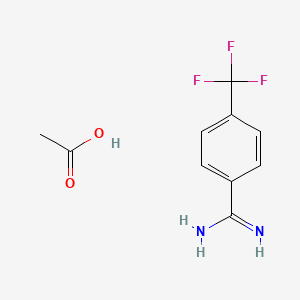
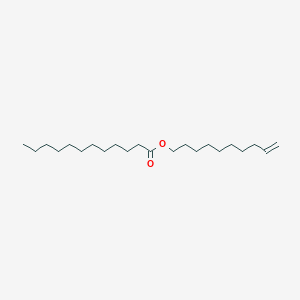
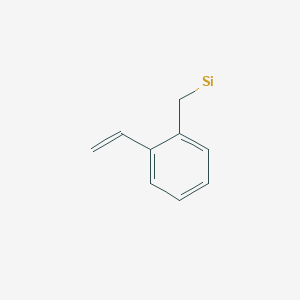
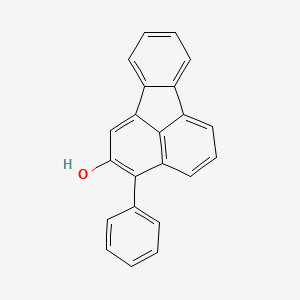
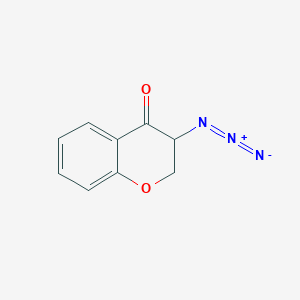
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)

